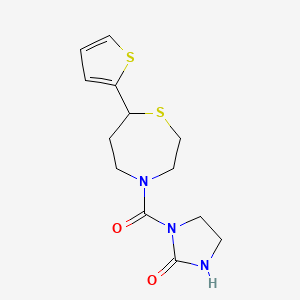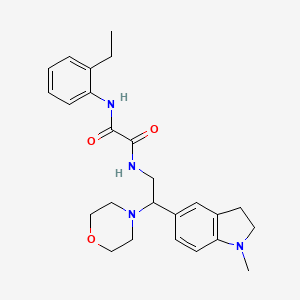
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule that has been synthesized and studied for its biochemical and physiological effects, mechanism of action, and future directions in research.
Wissenschaftliche Forschungsanwendungen
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models, and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models of arthritis and colitis, and protect against neurodegeneration in animal models of Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide for lab experiments include its small size, ease of synthesis, and potential therapeutic applications in various scientific research fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for research on (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide. These include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved solubility and toxicity profiles. Additionally, (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide could be studied in combination with other drugs or therapies to enhance its therapeutic effects. Finally, (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide could be studied in clinical trials to determine its safety and efficacy in humans.
Conclusion:
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. Further studies on (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide could lead to the development of new therapies for cancer, inflammation, and neurodegenerative diseases.
Synthesemethoden
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with pyridin-4-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-8-14-15-11(17-8)13-10(16)3-2-9-4-6-12-7-5-9/h2-7H,1H3,(H,13,15,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCQDSZMNMYZRN-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2891005.png)



![4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2891010.png)

![3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2891012.png)

![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2891022.png)


![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2891025.png)
